8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one
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Overview
Description
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrano[3,2-f][1,3]benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyrano[3,2-c]quinolone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antibacterial, and antifungal properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors, modulation of signaling pathways, or induction of cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure and exhibit a range of biological activities.
Furo[3,2-c]quinolones: These are structurally related and have similar pharmacological properties.
Uniqueness
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
113766-59-9 |
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Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
8-methyl-2-sulfanylidene-1H-pyrano[3,2-f][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C11H7NO3S/c1-5-2-10(13)14-8-4-9-7(3-6(5)8)12-11(16)15-9/h2-4H,1H3,(H,12,16) |
InChI Key |
HQKRNGJEQGPRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)NC(=S)O3 |
Origin of Product |
United States |
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